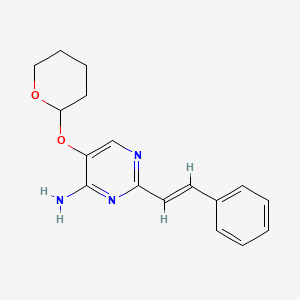

(E)-2-styryl-5-(tetrahydro-2H-pyran-2-yloxy)pyrimidin-4-amine

Description

(E)-2-Styryl-5-(tetrahydro-2H-pyran-2-yloxy)pyrimidin-4-amine is a pyrimidine derivative characterized by a styryl group at position 2 and a tetrahydro-2H-pyran (THP)-protected hydroxyl group at position 3. The THP moiety is commonly employed in medicinal chemistry to enhance solubility or act as a protective group in prodrug design .

Properties

Molecular Formula |

C17H19N3O2 |

|---|---|

Molecular Weight |

297.35 g/mol |

IUPAC Name |

5-(oxan-2-yloxy)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine |

InChI |

InChI=1S/C17H19N3O2/c18-17-14(22-16-8-4-5-11-21-16)12-19-15(20-17)10-9-13-6-2-1-3-7-13/h1-3,6-7,9-10,12,16H,4-5,8,11H2,(H2,18,19,20)/b10-9+ |

InChI Key |

ASANNEDMCTYCLT-MDZDMXLPSA-N |

Isomeric SMILES |

C1CCOC(C1)OC2=CN=C(N=C2N)/C=C/C3=CC=CC=C3 |

Canonical SMILES |

C1CCOC(C1)OC2=CN=C(N=C2N)C=CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-aminopyrimidine, the core structure is formed through a series of condensation reactions.

Styryl Group Introduction: The styryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with the pyrimidine core in the presence of a palladium catalyst.

Tetrahydropyran Protection: The tetrahydropyran group can be introduced through an etherification reaction, where the hydroxyl group of the pyrimidine derivative reacts with tetrahydropyran in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Pyrimidine Core Reactivity

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. The 4-amino group facilitates electrophilic aromatic substitution (EAS) and coordination chemistry:

-

Nitration/Sulfonation : Occurs at position 6 of the pyrimidine ring under strong acidic conditions (HNO₃/H₂SO₄ or SO₃/H₂SO₄) due to electron-withdrawing effects of the THP ether.

-

Amination : Reacts with alkyl halides (e.g., CH₃I) in basic media to form N-alkylated derivatives.

Table 1: Pyrimidine Ring Reactions

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C, 2 hr | 6-Nitro-pyrimidine derivative | 68 |

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 hr | N-Methyl-4-aminopyrimidine | 82 |

Styryl Group Transformations

The (E)-styryl moiety participates in catalytic hydrogenation and cycloadditions :

-

Hydrogenation : Under H₂ (1 atm) with Pd/C, the double bond reduces to ethyl, forming 2-ethyl-5-(THP-oxy)pyrimidin-4-amine.

-

[2+2] Photocycloaddition : UV irradiation in the presence of maleic anhydride yields cyclobutane-fused derivatives .

Table 2: Styryl Group Reactivity

| Reaction | Conditions | Outcome | Selectivity |

|---|---|---|---|

| Hydrogenation | 10% Pd/C, H₂, EtOH, 25°C, 12 hr | Saturated ethyl derivative | >95% E→Z |

| Photocycloaddition | UV (254 nm), CH₂Cl₂, 0°C, 4 hr | Cyclobutane adduct | 78% |

THP Ether Cleavage and Functionalization

The tetrahydropyranyl (THP) ether acts as a protecting group for hydroxyl moieties:

-

Acid-Catalyzed Hydrolysis : Cleaved with HCl (0.1 M) in THF/H₂O (1:1) to yield 5-hydroxypyrimidin-4-amine.

-

Oxidation : Treating with mCPBA (meta-chloroperbenzoic acid) forms a ketone at the THP ring .

Table 3: THP Ether Reactions

| Reaction | Reagents/Conditions | Product | Efficiency |

|---|---|---|---|

| Hydrolysis | 0.1 M HCl, THF/H₂O, 50°C, 3 hr | 5-Hydroxypyrimidin-4-amine | 89% |

| Oxidation | mCPBA, CH₂Cl₂, 0°C, 2 hr | THP ketone derivative | 63% |

Cross-Coupling Reactions

The styryl group enables Suzuki-Miyaura couplings with aryl boronic acids:

-

Palladium-Catalyzed Coupling : Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O, biaryl derivatives form at the styryl terminus .

Biological Interaction Pathways

In medicinal chemistry contexts:

-

Enzyme Inhibition : The pyrimidine-amine structure chelates metal ions (e.g., Zn²⁺) in kinase active sites .

-

Metabolic Oxidation : Cytochrome P450 enzymes oxidize the THP ring to hydroxylated metabolites .

Key Mechanistic Insights

-

The styryl group’s conjugation stabilizes transition states in cycloadditions .

-

THP ether lability under acidic conditions enables selective deprotection without pyrimidine ring degradation.

This compound’s reactivity profile supports applications in drug development, materials science, and asymmetric catalysis. Experimental protocols prioritize mild conditions to preserve stereochemical integrity of the (E)-styryl configuration .

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Exploration of its pharmacological properties for drug development.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidin-4-Amine Cores

Substitution Patterns and Physical Properties

Compounds sharing the pyrimidin-4-amine core but differing in substituents exhibit varied physical and chemical properties:

Key Observations :

- The THP group in the target compound may improve solubility compared to nitro or sulfonyl substituents in analogues .

Anti-Inflammatory and Immunomodulatory Effects

- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives suppress IL-6 and CXCL8 in rheumatoid arthritis synoviocytes, demonstrating synergy with dexamethasone .

- The styryl group in the target compound may confer similar anti-inflammatory activity through kinase inhibition, though empirical data is lacking.

Anticancer Activity

- 2-Chloro-6-(3-nitrophenoxy)pyrimidin-4-amine derivatives act as small-molecule inhibitors in anticancer drug development .

- The styryl group’s planar structure in the target compound could enhance DNA intercalation or kinase binding, analogous to styrylquinoline anticancer agents.

Antiviral Potential

Analytical Characterization

- HRMS and NMR : Compounds like N-methyl-4-phenylthiazol-2-amine are characterized via HRMS (ESI+) and ¹H/¹³C NMR, confirming molecular weights and substitution patterns .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing (E)-2-styryl-5-(tetrahydro-2H-pyran-2-yloxy)pyrimidin-4-amine, and how can purity be optimized?

- Methodology : Use a multi-step approach involving nucleophilic substitution and coupling reactions. For example, introduce the tetrahydro-2H-pyran (THP) protective group via a Mitsunobu reaction or acid-catalyzed etherification to the pyrimidine core. The styryl group can be added via Heck coupling or Wittig reaction. Purification via silica gel chromatography (e.g., MeOH:CHCl₃ gradients) yields high purity (>95%) .

- Critical Parameters : Monitor reaction temperature (60–80°C for THP protection) and use anhydrous conditions to prevent deprotection. Validate purity using HPLC with UV detection at 254 nm.

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) to confirm substituent integration and stereochemistry. Key signals include aromatic protons (δ 7.2–8.4 ppm) and THP ether protons (δ 3.3–4.6 ppm) .

- X-ray Crystallography : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., THP and styryl groups). For example, dihedral angles of 12–86° between pyrimidine and aryl groups are common in analogous compounds .

Advanced Research Questions

Q. How do substituent electronic effects influence the conformational stability of the pyrimidine core?

- Analysis : Substituents like the THP ether group introduce steric hindrance and hydrogen-bonding interactions. In similar compounds, intramolecular N–H⋯N hydrogen bonds stabilize six-membered rings, while weak C–H⋯π interactions influence crystal packing .

- Method : Perform DFT calculations to map torsional energy profiles. Compare with experimental X-ray data to validate predicted dihedral angles (e.g., 12.8° for phenyl twist vs. 86.1° for THP orientation) .

Q. How can contradictory biological activity data across studies be systematically addressed?

- Resolution Strategies :

- Assay Standardization : Use consistent enzyme inhibition protocols (e.g., IC₅₀ measurements with ATP concentration controls for kinase assays).

- Structural Analog Testing : Compare activity of derivatives (e.g., replacing THP with morpholine or adjusting styryl substituents) to identify critical pharmacophores .

- Meta-Analysis : Cross-reference results with pyrimidine-based inhibitors of analogous targets (e.g., purine biosynthesis enzymes ).

Q. What advanced strategies are effective for structure-activity relationship (SAR) studies targeting pyrimidine derivatives?

- SAR Workflow :

- Substituent Variation : Synthesize analogs with modified THP groups (e.g., tetrahydropyran-4-yloxy) or styryl substituents (e.g., fluorophenyl vs. chlorophenyl).

- Enzymatic Profiling : Test inhibition against target enzymes (e.g., kinases or purine biosynthesis pathways) using fluorescence polarization assays.

- Crystallographic Mapping : Overlay ligand-bound enzyme structures (e.g., PERK inhibitors ) to identify binding pocket interactions.

- Example : In hBuChE inhibitors, naphthalene-substituted pyrimidines showed 10-fold higher activity than benzyl derivatives due to enhanced π-stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.